Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a naphthyridine core, which is a fused ring system containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine derivatives, including Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach is the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid . This reaction involves the cyclization of an appropriate diene and dienophile to form the naphthyridine core. Another method involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the naphthyridine core .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds have a similar fused ring system but differ in the position of nitrogen atoms.
1,8-Naphthyridines: Another class of naphthyridines with different nitrogen atom arrangements.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities with naphthyridines.
Uniqueness
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h7,13H,3-6H2,1-2H3 |
InChI Key |
WNRQSJSQEWZIIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCN2)N=C1C |
Origin of Product |
United States |
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